[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol
Overview
Description
[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group in this compound adds unique properties, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
The mode of action would depend on the specific targets of the compound. It could potentially interact with its targets causing conformational changes that affect the function of the target proteins .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzonitrile with hydroxylamine to form an intermediate, which then undergoes cyclization to yield the oxazole ring. The final step involves the reduction of the nitrile group to a methanol group using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The process is designed to be environmentally friendly, with minimal waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a saturated heterocyclic compound.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: [5-(3-Fluorophenyl)-1,2-oxazol-3-yl]carboxylic acid.
Reduction: Saturated oxazole derivatives.
Substitution: Nitro or halogen-substituted fluorophenyl oxazole derivatives.
Scientific Research Applications
[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol
- [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanol
- [5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanol
Uniqueness
The unique feature of [5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol is the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-(3-fluorophenyl)-1,2-oxazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDCKNDQMUZPFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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